molecular formula C7H10N2O4S B1594215 Sodium 2-(4-methoxyphenyl)hydrazinesulfonate CAS No. 5446-07-1

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate

Cat. No. B1594215
CAS RN: 5446-07-1
M. Wt: 218.23 g/mol
InChI Key: CQOVZPAZDZGSBF-UHFFFAOYSA-N
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Description

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate is a chemical compound with the molecular formula C7H9N2NaO4S . It has a molecular weight of 240.21 g/mol . The compound is also known by several synonyms, including Sodium 2-(4-methoxyphenyl)hydrazinosulphonate and 2-(4-Methoxyphenyl)hydrazinesulfonic acid sodium salt monohydrate .


Synthesis Analysis

The synthesis of Sodium 2-(4-methoxyphenyl)hydrazinesulfonate involves the use of 4-methoxyaniline with sodium nitrite and hydrochloric acid to form 4-methoxyphenyl diazonium chloride. This is then reacted with sodium sulfate and sodium hydroxide to form Sodium 2-(4-methoxyphenyl)hydrazinosulphonate. The final product is obtained through reduction with zinc powder and acetic acid .


Molecular Structure Analysis

The IUPAC name for this compound is sodium; N-(4-methoxyanilino)sulfamate . The InChI string is InChI=1S/C7H10N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1 . The Canonical SMILES representation is COC1=CC=C(C=C1)NNS(=O)(=O)[O-].[Na+] .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It also has 4 rotatable bonds . The exact mass of the compound is 240.01807223 g/mol .

Scientific Research Applications

Chemical Sensitization and Dermatitis

Hydrazine compounds, similar in structure to Sodium 2-(4-methoxyphenyl)hydrazinesulfonate, have been studied for their effects on skin health. For example, research on hydrazine (N2H4) has shown it to be a skin sensitizer that can cause dermatitis upon contact. This information is crucial for understanding the occupational hazards and necessary safety precautions in industries where such compounds are used (Aigner et al., 2010).

Cancer Research

Hydrazine sulfate, another related compound, has been evaluated for its utility in cancer treatment. Although studies have shown mixed results, the exploration of hydrazine derivatives in cancer research underscores the potential for compounds like Sodium 2-(4-methoxyphenyl)hydrazinesulfonate to be investigated for similar applications. For instance, a study on hydrazine sulfate in advanced colorectal cancer patients did not demonstrate significant benefits, highlighting the complex nature of cancer treatment and the need for further research (Loprinzi et al., 1994).

Novel Therapeutic Agents

Research into novel chemical compounds for treating diseases is ongoing. For example, Cloretazine, a newly synthesized alkylating agent belonging to the class of 1,2-bis(sulfonyl)hydrazines, has been studied for its efficacy and tolerability in patients with recurrent glioblastoma multiforme. This suggests potential for compounds like Sodium 2-(4-methoxyphenyl)hydrazinesulfonate to be developed into therapeutic agents, given their structural similarities and chemical properties (Badruddoja et al., 2007).

Taste Modulation

Compounds with methoxyphenyl groups have been investigated for their ability to modulate taste, such as the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP). These studies offer insights into how Sodium 2-(4-methoxyphenyl)hydrazinesulfonate might influence sensory perceptions and could be applied in food science and technology (Johnson et al., 1994).

Metal Chelation and Detoxification

The chelating properties of hydrazine derivatives for metal detoxification have also been explored. For instance, sodium 2,3-dimercapto-1-propane sulfonate (DMPS) has been used to treat metal intoxication by chelating metal ions, suggesting a potential area of application for Sodium 2-(4-methoxyphenyl)hydrazinesulfonate in environmental health or toxicology studies (Aposhian, 1998).

properties

IUPAC Name

sodium;N-(4-methoxyanilino)sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYWTHKZADVRRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NNS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate

CAS RN

5446-07-1
Record name Sodium 2-(4-methoxyphenyl)hydrazinosulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Sodium 2-(4-methoxyphenyl)hydrazinesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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